6-Bromo-2,2-dimethylchroman

KATP channel tissue selectivity uterine smooth muscle

6‑Bromo‑2,2‑dimethylchroman (CAS 174894‑80‑5) is a heterocyclic organic compound belonging to the chroman family, characterized by a bromine atom at the 6‑position and gem‑dimethyl substitution at the 2‑position of the 3,4‑dihydro‑2H‑1‑benzopyran ring system. It serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing analogues of the ATP‑sensitive potassium (KATP) channel opener cromakalim.

Molecular Formula C11H13BrO
Molecular Weight 241.128
CAS No. 174894-80-5
Cat. No. B2559871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,2-dimethylchroman
CAS174894-80-5
Molecular FormulaC11H13BrO
Molecular Weight241.128
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)Br)C
InChIInChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3
InChIKeyHOPZMALEQZMIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,2-dimethylchroman (CAS 174894-80-5): A Key 6-Position Brominated Chroman Scaffold for Potassium Channel Modulator Research and Procurement


6‑Bromo‑2,2‑dimethylchroman (CAS 174894‑80‑5) is a heterocyclic organic compound belonging to the chroman family, characterized by a bromine atom at the 6‑position and gem‑dimethyl substitution at the 2‑position of the 3,4‑dihydro‑2H‑1‑benzopyran ring system . It serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing analogues of the ATP‑sensitive potassium (KATP) channel opener cromakalim [1]. The 6‑bromo substituent is a critical structural feature that influences pharmacological activity, tissue selectivity, and reactivity in cross‑coupling reactions, making this compound a preferred starting material over non‑halogenated or differently substituted chromans for specific drug discovery programs [2].

Why 6-Bromo-2,2-dimethylchroman Cannot Be Replaced by Generic 2,2-Dimethylchroman Analogues in KATP Channel Modulator Programs


The biological and physicochemical profile of 2,2‑dimethylchromans is exquisitely sensitive to the nature of the substituent at the 6‑position. Published structure–activity relationship (SAR) studies demonstrate that replacing the 6‑bromo group with an alkylsulfonylamino moiety dramatically reduces inhibitory potency on insulin release and alters the mechanism of action from potassium channel opening to calcium entry blockade [1]. Furthermore, the 6‑bromo substitution imparts a distinct tissue selectivity pattern—favoring uterine smooth muscle relaxation over vascular effects—that is absent in the parent 2,2‑dimethylchroman scaffold lacking this halogen [2]. Simply interchanging 6‑substituted chroman analogues without considering these documented pharmacodynamic divergences risks invalidating SAR hypotheses, wasting precious synthetic resources, and undermining the reproducibility of biological assays in KATP channel‑focused research [1][2].

Quantitative Differentiation Evidence for 6-Bromo-2,2-dimethylchroman Against Key Comparators


Uterine vs. Vascular Tissue Selectivity: 6-Bromo-2,2-dimethylchroman Hybrids Exhibit Strong Myorelaxant Activity on Rat Uterus but Not on Aorta

In a hybrid compound series combining the 2,2‑dimethylchroman scaffold with a benzothiadiazine dioxide moiety, the most active myorelaxant compounds consistently bore a bromine atom at the 6‑position. Pharmacological evaluation across three KATP channel‑expressing tissues—rat uterus, rat aorta, and rat pancreatic β‑cells—revealed that 6‑bromo‑substituted hybrids displayed strong myorelaxant activity on uterine smooth muscle while failing to exert any marked effect on aortic rings or insulin secretion [1]. This tissue‑selective profile contrasts sharply with the broader vasorelaxant and insulin‑suppressing activities of the parent drug cromakalim and represents a pharmacologically meaningful differentiation for programs targeting uterine‑specific KATP channel modulation [1].

KATP channel tissue selectivity uterine smooth muscle myorelaxant

Superior Inhibitory Potency on Insulin Release: 6-Bromo Analogues Outperform 6-Alkylsulfonylamino Analogues

A direct comparative study of 6‑position substituent effects on 2,2‑dimethylchroman pharmacology demonstrated that 6‑bromo‑substituted analogues are generally more potent inhibitors of insulin release than their 6‑alkylsulfonylamino‑substituted counterparts [1]. The research team synthesized a series of new 6‑alkylsulfonylamino‑substituted 2,2‑dimethylchroman analogues and found that while some compounds retained inhibitory activity on insulin secretion, they were consistently less potent than the existing 6‑bromo‑substituted analogues [1]. This potency advantage, rooted in the electron‑withdrawing and lipophilic character of bromine, positions the 6‑bromo scaffold as the higher‑potency starting point for insulin release inhibition programs.

insulin release inhibition potency comparison 6-position SAR KATP channel

Computational LogP of 3.55: Optimal Lipophilicity for Membrane Permeability Relative to More Hydrophilic 6-Substituted Analogues

The computed octanol‑water partition coefficient (LogP) for 6‑bromo‑2,2‑dimethylchroman is 3.55 . This value falls within the optimal lipophilicity range (LogP 1–4) associated with favorable membrane permeability and oral bioavailability in drug discovery . In contrast, 6‑alkylsulfonylamino‑substituted analogues were intentionally designed to be more hydrophilic to improve aqueous solubility—a modification that came at the cost of reduced inhibitory potency on insulin release [1]. For programs prioritizing target engagement in intracellular or membrane‑embedded targets such as KATP channels, the higher LogP of the 6‑bromo derivative offers a measurable advantage in passive membrane diffusion over more polar 6‑substituted congeners [1].

lipophilicity LogP membrane permeability drug-likeness

Commercial Purity of 95–98% with Verified Physical Properties Supports Reproducible SAR Studies

Multiple reputable suppliers provide 6‑bromo‑2,2‑dimethylchroman with minimum purity specifications of 95% (AKSci) or 98% (Leyan) . Physical properties including molecular weight (241.12 g/mol), density (1.3±0.1 g/cm³), boiling point (282.1±29.0 °C at 760 mmHg), and topological polar surface area (TPSA: 9.23 Ų) are experimentally verified and publicly documented . This level of characterization and batch‑to‑batch consistency is essential for generating reliable SAR data in KATP channel modulator programs, where trace impurities or incorrect isomer ratios can confound biological readouts. In comparison, many custom‑synthesized 6‑substituted chroman analogues lack this degree of commercial standardization, introducing avoidable variability into pharmacological experiments.

purity specification quality control reproducibility procurement

Bromine at the 6-Position as a Synthetic Handle: Enabling Divergent Derivatization via Cross-Coupling Chemistry

The aryl bromide at the 6‑position of 2,2‑dimethylchroman serves as a robust synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira, etc.), enabling rapid diversification of the chroman scaffold for SAR exploration [1]. This reactivity contrasts with non‑halogenated 2,2‑dimethylchroman, which requires additional synthetic steps (e.g., directed ortho‑metalation followed by electrophilic quenching) to introduce functional groups at the 6‑position [1]. The 6‑bromo derivative thus provides a strategically positioned exit vector for late‑stage functionalization, accelerating the synthesis of focused chroman libraries for KATP channel and other target‑based programs [1].

synthetic versatility cross-coupling C–C bond formation medicinal chemistry

Optimal Research Application Scenarios for 6-Bromo-2,2-dimethylchroman Based on Documented Differentiation Evidence


Uterine‑Selective KATP Channel Modulator Development

Programs developing tocolytic agents or uterine‑specific smooth muscle relaxants should prioritize 6‑bromo‑2,2‑dimethylchroman as the core scaffold. The documented uterine‑selective myorelaxant profile of 6‑bromo‑substituted dihydrobenzopyran hybrids—with strong activity on rat uterus and negligible effects on aorta and pancreatic β‑cells—provides a validated starting point for designing tissue‑selective KATP channel openers [1].

Insulin Release Inhibition SAR with Potency-Driven Scaffold Selection

For academic and industrial groups investigating insulin release modulation via KATP channels, the 6‑bromo‑substituted 2,2‑dimethylchroman core offers a higher‑potency alternative to 6‑alkylsulfonylamino analogues. Using this scaffold reduces the risk of potency attrition during lead optimization and provides a more sensitive baseline for detecting SAR trends in pancreatic β‑cell assays [1].

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

Medicinal chemistry laboratories conducting focused library synthesis around the chroman core benefit from the 6‑bromo substituent as a versatile synthetic handle. This enables efficient Suzuki, Buchwald‑Hartwig, or Sonogashira couplings to introduce aryl, heteroaryl, or amino substituents at the 6‑position in a single step, avoiding multi‑step de novo synthesis for each analogue [1].

Physicochemical Property Benchmarking and In Silico Model Training

The well‑characterized LogP (3.55), TPSA (9.23 Ų), and physical constants of 6‑bromo‑2,2‑dimethylchroman make it a valuable reference compound for training computational ADME models and benchmarking experimental permeability assays. Its intermediate lipophilicity fills a gap between highly polar 6‑substituted chromans (e.g., 6‑alkylsulfonylamino derivatives) and excessively lipophilic polyhalogenated analogues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,2-dimethylchroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.